![molecular formula C9H14O3 B14229627 8-Hydroxy-1-oxaspiro[4.5]decan-2-one CAS No. 817206-99-8](/img/structure/B14229627.png)
8-Hydroxy-1-oxaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-1-oxaspiro[45]decan-2-one is a chemical compound with the molecular formula C9H14O3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-1-oxaspiro[4.5]decan-2-one can be achieved through several methods. One common approach involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoro compounds as starting materials . The reaction conditions typically include the use of a Lewis acid catalyst to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy-1-oxaspiro[4.5]decan-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Applications De Recherche Scientifique
8-Hydroxy-1-oxaspiro[4.5]decan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-Hydroxy-1-oxaspiro[4.5]decan-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the spirocyclic structure can provide steric hindrance, affecting the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxaspiro[4.5]decan-2-one: Similar in structure but lacks the hydroxyl group.
Cyclohexane-1-spiro-4-butyrolactone: Another spiro compound with a different ring structure.
Uniqueness
8-Hydroxy-1-oxaspiro[45]decan-2-one is unique due to the presence of both a hydroxyl group and a spirocyclic structure
Propriétés
Numéro CAS |
817206-99-8 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
8-hydroxy-1-oxaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C9H14O3/c10-7-1-4-9(5-2-7)6-3-8(11)12-9/h7,10H,1-6H2 |
Clé InChI |
WMJSXNCRAMGKEP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1O)CCC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole](/img/structure/B14229548.png)
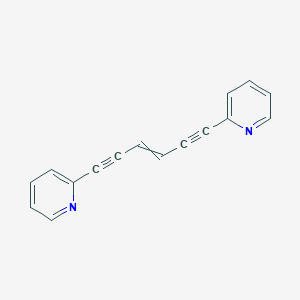
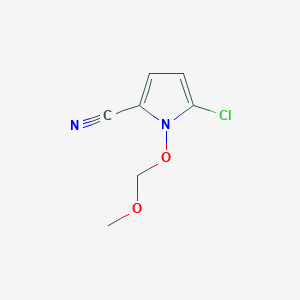
![N,N'-bis[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14229587.png)
![6-[6-(Dimethylamino)-5-(propylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14229589.png)
![[4-amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone;2,2,2-trifluoroacetic acid](/img/structure/B14229591.png)
![3-{[1-(2-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14229597.png)
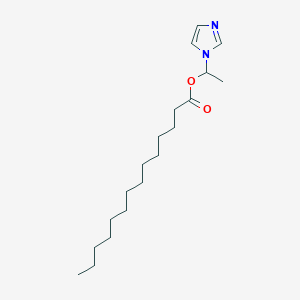
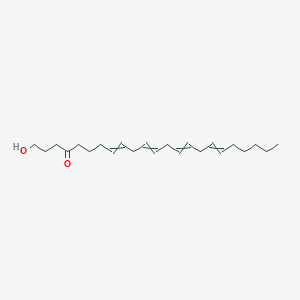
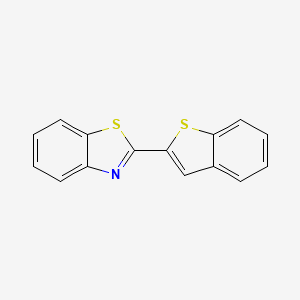
![2-Furancarboxamide, N-[(2-chlorophenyl)methyl]-5-nitro-](/img/structure/B14229608.png)
![Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane](/img/structure/B14229616.png)
![3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14229622.png)
![1-[3-(Dimethylamino)phenyl]butane-1,3-dione](/img/structure/B14229628.png)
